molecular formula C16H15ClN4O2S2 B11040021 3-tert-butyl-7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-tert-butyl-7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B11040021
M. Wt: 394.9 g/mol
InChI Key: BJHLEFAVVHWIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    This compound is a member of the thiadiazolo-triazinone family, characterized by its fused heterocyclic structure.

    Its chemical formula is

    Chemical Formula: C16H15ClN4O2S2\text{C}_{16}\text{H}_{15}\text{ClN}_4\text{O}_2\text{S}_2C16​H15​ClN4​O2​S2​

    .

    Functional Groups: It contains a tert-butyl group, a chlorophenyl group, and a sulfanyl (thiol) group.

    Biological Relevance: While not widely studied, it exhibits interesting properties due to its unique structure.

  • Preparation Methods

      Synthetic Routes:

      Industrial Production: Limited information is available on large-scale production methods due to its rarity.

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for designing novel heterocyclic compounds.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Limited studies; potential drug development.

      Industry: Rarely used industrially due to its specialized nature.

  • Mechanism of Action

      Targets: Unknown, but likely interacts with cellular proteins or enzymes.

      Pathways: Further research needed to elucidate specific pathways.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The compound you specified stands out due to its specific combination of substituents and its rare occurrence.

    Remember that this compound is relatively unexplored, so further research is essential to uncover its full potential

    Biological Activity

    The compound 3-tert-butyl-7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a member of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, and provides detailed research findings, including relevant data tables and case studies.

    Chemical Structure and Properties

    The compound's structure can be described as follows:

    • Chemical Formula : C₁₄H₁₈ClN₃O₂S
    • CAS Number : 137076-54-1
    • Molecular Weight : 307.83 g/mol

    The presence of the thiadiazole ring contributes to its biological activity, particularly in anticancer and antimicrobial contexts.

    Anticancer Activity

    Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. The specific compound under review has shown promising results in various studies:

    • Cytotoxicity Against Cancer Cell Lines :
      • The compound demonstrated strong antiproliferative effects against several cancer cell lines, including A549 (lung carcinoma), MCF7 (breast cancer), and HepG2 (liver cancer) .
      • In vitro assays revealed IC₅₀ values indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin.
    • Mechanism of Action :
      • The anticancer activity is associated with the induction of apoptosis through the activation of caspases 3 and 8, leading to cell cycle arrest in the G1 phase .
      • Western blot analysis has shown that the compound inhibits ERK1/2 kinase activity, which is crucial for cell proliferation and survival .

    Antimicrobial Activity

    In addition to its anticancer properties, the compound exhibits antimicrobial effects:

    • Studies have reported moderate to high antibacterial activity against various pathogens, suggesting potential for development as an antimicrobial agent .

    Summary of Research Findings

    StudyCell LineIC₅₀ Value (µM)Mechanism
    Hosseinzadeh et al. (2013)MCF710.5Apoptosis via caspase activation
    Li et al. (2015)HepG28.1ERK1/2 inhibition
    Flefel et al. (2017)A5494.0Induction of cell cycle arrest

    Case Study 1: Anticancer Efficacy

    A recent study evaluated the efficacy of various thiadiazole derivatives against MCF7 cells. Among these, the compound demonstrated superior cytotoxicity with an IC₅₀ value significantly lower than that of doxorubicin, indicating its potential as a lead compound in cancer therapy .

    Case Study 2: Mechanistic Insights

    Another investigation focused on the mechanistic pathways activated by this compound. It was found that treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, corroborating its role in promoting apoptosis in cancer cells .

    Properties

    Molecular Formula

    C16H15ClN4O2S2

    Molecular Weight

    394.9 g/mol

    IUPAC Name

    3-tert-butyl-7-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

    InChI

    InChI=1S/C16H15ClN4O2S2/c1-16(2,3)12-13(23)21-14(19-18-12)25-15(20-21)24-8-11(22)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3

    InChI Key

    BJHLEFAVVHWIGG-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=C(C=C3)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.